Alpha-linolenic acid is a linolenic acid with cis-double bonds at positions 9, 12 and 15. Shown to have an antithrombotic effect. It has a role as a micronutrient, a nutraceutical and a mouse metabolite. It is an omega-3 fatty acid and a linolenic acid. It is a conjugate acid of an alpha-linolenate and a (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.
Alpha-linolenic acid (ALA) is a polyunsaturated omega-3 fatty acid. It is a component of many common vegetable oils and is important to human nutrition.
alpha-Linolenic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Linolenic Acid is a natural product found in Salvia miltiorrhiza, Calodendrum capense, and other organisms with data available.
Linolenic Acid is an essential fatty acid belonging to the omega-3 fatty acids group. It is highly concentrated in certain plant oils and has been reported to inhibit the synthesis of prostaglandin resulting in reduced inflammation and prevention of certain chronic diseases.
A fatty acid that is found in plants and involved in the formation of prostaglandins.
See also: Cod Liver Oil (part of); Evening Primrose Oil (part of); Krill oil (part of) ... View More ...
Linolenic acid
CAS No.: 463-40-1
Cat. No.: VC21173019
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 463-40-1 |
---|---|
Molecular Formula | C18H30O2 |
Molecular Weight | 278.4 g/mol |
IUPAC Name | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |
Standard InChI | InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9- |
Standard InChI Key | DTOSIQBPPRVQHS-PDBXOOCHSA-N |
Isomeric SMILES | CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |
SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)O |
Canonical SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)O |
Appearance | Unit:500 mgSolvent:nonePurity:99%Physical liquid |
Boiling Point | 446 °F at 17 mmHg (NTP, 1992) |
Flash Point | greater than 235 °F (NTP, 1992) |
Melting Point | 11.7 °F (NTP, 1992) -16.5 °C |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Linolenic acid possesses a chemical formula of C₁₈H₃₀O₂ with a molecular weight of 278.43 g/mol . The compound has numerous synonyms, including α-linolenic acid, (9Z,12Z,15Z)-octadecatrienoic acid, and all-cis-9,12,15-octadecatrienoic acid . Its CAS registry number is 463-40-1, which serves as a unique identifier for the compound in chemical databases .
The structural configuration of linolenic acid features three cis double bonds located at carbon positions 9, 12, and 15, giving it the systematic name (9Z,12Z,15Z)-octadecatrienoic acid . This specific arrangement of double bonds contributes to the compound's physical properties and biological activity.
Physical Properties
Linolenic acid exhibits distinctive physical characteristics that influence its behavior in biological systems and its applications in industrial settings. The table below summarizes the key physical properties of linolenic acid:
Property | Value |
---|---|
Physical State | Liquid at room temperature |
Color | Clear colorless to light yellow |
Odor | Faint fatty |
Melting Point | -11°C |
Boiling Point | 230-232°C at 1 mm Hg |
Density | 0.914 g/mL at 25°C |
Flash Point | >230°F |
Water Solubility | Insoluble |
Solubility | Soluble in chloroform; slightly soluble in ethyl acetate and methanol |
Storage Temperature | 2-8°C |
These physical properties highlight linolenic acid's lipophilic nature, which is crucial for its incorporation into cell membranes and its role in various physiological processes. The compound's susceptibility to oxidation, particularly due to its three double bonds, necessitates proper storage conditions to maintain its stability and biological activity.
Metabolism and Physiological Role
Metabolic Pathways
Upon consumption, linolenic acid undergoes several metabolic transformations in the human body. The metabolic pathway involves a series of elongation and desaturation reactions that convert linolenic acid into longer-chain omega-3 fatty acids, including EPA (20:5 n-3) and DHA (22:6 n-3) . These conversions occur primarily in the liver through enzymatic processes that add carbon atoms and double bonds to the fatty acid chain.
The conversion of linolenic acid to EPA and DHA involves several enzymes, including delta-6 desaturase, elongase, and delta-5 desaturase. These enzymatic conversions are relatively inefficient in humans, with studies suggesting that only about 5-10% of linolenic acid is converted to EPA and less than 5% to DHA . Various factors, including age, sex, and genetic variations, can influence these conversion rates.
Physiological Functions
Additionally, linolenic acid metabolites may inhibit the production of pro-inflammatory compounds, including prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) . This modulation of inflammatory pathways represents one of the primary mechanisms through which linolenic acid exerts its beneficial health effects.
Health Effects and Clinical Significance
Anti-inflammatory Effects
Linolenic acid demonstrates notable anti-inflammatory properties, primarily through its metabolic conversion to EPA and DHA. These long-chain omega-3 fatty acids can modulate the production of inflammatory mediators, including eicosanoids, cytokines, and chemokines . The anti-inflammatory effects of linolenic acid may contribute to its beneficial impacts on various inflammatory conditions and chronic diseases.
EPA, derived from linolenic acid, competes with arachidonic acid for incorporation into cell membranes and for enzyme systems involved in eicosanoid production. This competition leads to a shift from the production of pro-inflammatory series-2 prostaglandins and series-4 leukotrienes to less inflammatory series-3 prostaglandins and series-5 leukotrienes . This modulation of inflammatory pathways represents a key mechanism through which linolenic acid may influence health outcomes.
Research Findings and Evidence
Meta-Analyses and Systematic Reviews
The meta-analysis further revealed that the protective effects of linolenic acid were consistent across various study designs and exposure assessments, although the strength of the association varied. Studies using dietary intake measurements showed a significant 10% risk reduction, while those using biomarkers indicated a non-significant 20% risk reduction . This discrepancy may reflect methodological differences, including the timeframe of exposure assessment and potential confounding factors.
Dose-Response Relationship
Studies investigating the relationship between linolenic acid and inflammatory markers have also demonstrated dose-dependent effects, with higher intake levels generally associated with greater reductions in pro-inflammatory cytokines and other inflammatory mediators. These findings support the role of linolenic acid in modulating inflammatory processes and suggest potential benefits for inflammatory conditions beyond cardiovascular disease.
Current dietary recommendations for linolenic acid vary by organization and country, but generally range from 0.6% to 1.2% of total energy intake. The Adequate Intake (AI) established by health authorities provides a reference point for ensuring sufficient intake to maintain physiological functions and prevent deficiencies. However, optimal intake levels for specific health outcomes may differ from these baseline recommendations.
Supplementation Considerations
Linolenic acid supplements, typically derived from flaxseed oil or other plant sources, represent an alternative means of increasing intake beyond dietary sources. These supplements provide a concentrated source of linolenic acid and may be particularly beneficial for individuals with limited access to or consumption of linolenic acid-rich foods.
When considering supplementation, factors such as dosage, formulation, potential interactions with medications, and individual health conditions should be evaluated. For individuals taking anticoagulant medications, consultation with healthcare providers is particularly important due to the potential antiplatelet effects of omega-3 fatty acids, including linolenic acid and its metabolites.
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